![molecular formula C27H37N3O2 B14367627 1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione CAS No. 91377-39-8](/img/structure/B14367627.png)
1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione is a complex organic compound that belongs to the class of triazolidine derivatives This compound is characterized by its unique structure, which includes a triazolidine ring fused with phenyl and dodecylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-dodecylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent, such as phosgene or triphosgene, to yield the triazolidine-3,5-dione core. The reaction conditions often require an inert atmosphere, controlled temperature, and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the phenyl and dodecylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty polymers and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of 1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2,3-dihydro-1H-pyrazole-5-carboxamide: Another triazolidine derivative with similar structural features.
4-Dodecylbenzaldehyde: A precursor used in the synthesis of the target compound.
Phenylhydrazine: A common reagent used in the formation of hydrazones.
Uniqueness
1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione stands out due to its unique combination of a triazolidine ring with phenyl and dodecylphenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
91377-39-8 |
|---|---|
Formule moléculaire |
C27H37N3O2 |
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
1-[(4-dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C27H37N3O2/c1-2-3-4-5-6-7-8-9-10-12-15-23-18-20-24(21-19-23)22-29-26(31)28-27(32)30(29)25-16-13-11-14-17-25/h11,13-14,16-21H,2-10,12,15,22H2,1H3,(H,28,31,32) |
Clé InChI |
NNQPUIFXMNCCRG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)CN2C(=O)NC(=O)N2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


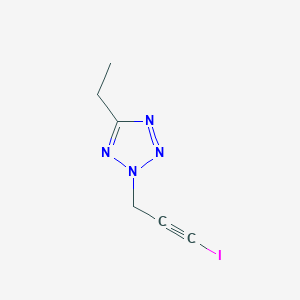
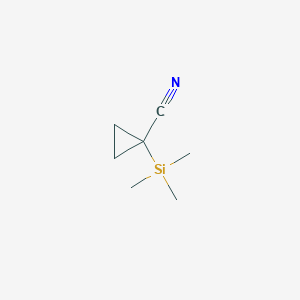
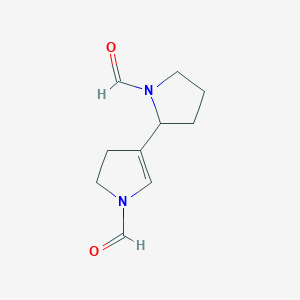
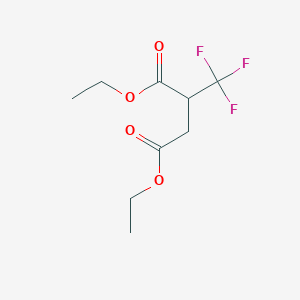

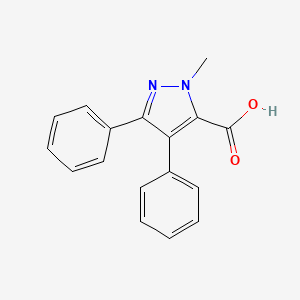
![1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one](/img/structure/B14367603.png)

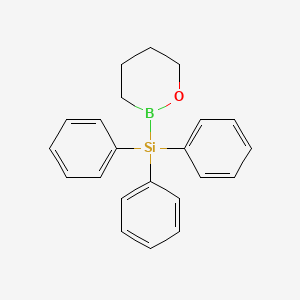


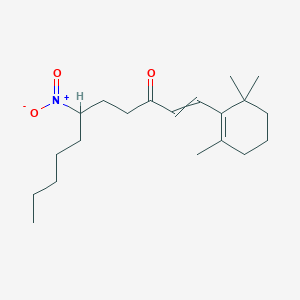
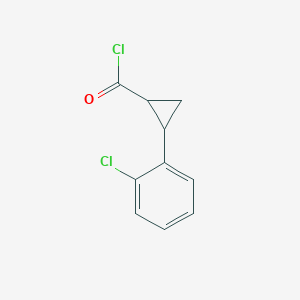
![2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate](/img/structure/B14367656.png)
